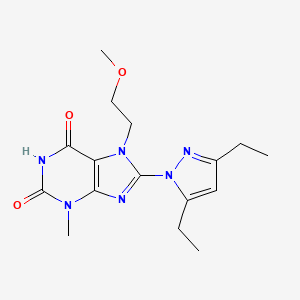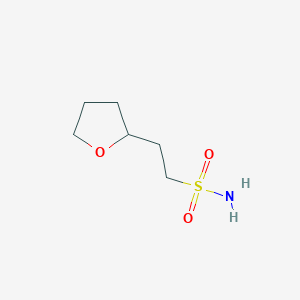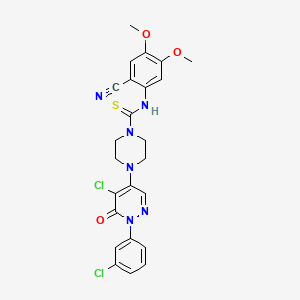
3-Cyclohexyl-N-(4-((2-(Pyridin-3-yl)piperidin-1-yl)sulfonyl)phenyl)propanamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "3-cyclohexyl-N-(4-((2-(pyridin-3-yl)piperidin-1-yl)sulfonyl)phenyl)propanamide" appears to be a derivative of pyridine-based sulfonamides, which are known for their biological activities, including inhibition of carbonic anhydrases and potential antiallergic properties. The papers provided discuss the synthesis and biological activities of related compounds, which can offer insights into the characteristics of the compound .
Synthesis Analysis
The synthesis of related N-(3-Pyridinyl)-substituted secondary and tertiary sulfonamides has been reported using a catalytic system comprising CuI and 1,3-di(pyridin-2-yl)propane-1,3-dione with K2CO3 in DMF. This method has been applied to a variety of primary and secondary alkyl and aryl sulfonamides, yielding good to excellent results . Although the exact synthesis of "3-cyclohexyl-N-(4-((2-(pyridin-3-yl)piperidin-1-yl)sulfonyl)phenyl)propanamide" is not detailed, the methodologies described could potentially be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives is characterized by the presence of a sulfonyl group attached to an amine. In the context of the compound of interest, the pyridine and piperidine rings suggest a complex structure that may interact with biological targets such as carbonic anhydrases. The heterocyclic and aromatic components are likely to influence the binding affinity and specificity of the compound .
Chemical Reactions Analysis
Sulfonamide derivatives can participate in various chemical reactions, including cross-coupling reactions as described in the synthesis of related compounds . The presence of the pyridine moiety in the structure suggests that the compound could also be involved in electrophilic substitution reactions, which are typical for aromatic systems.
Physical and Chemical Properties Analysis
While the physical and chemical properties of "3-cyclohexyl-N-(4-((2-(pyridin-3-yl)piperidin-1-yl)sulfonyl)phenyl)propanamide" are not explicitly provided, related sulfonamide derivatives have been shown to possess significant biological activity. For instance, heterocyclic 4-substituted pyridine-3-sulfonamides have demonstrated inhibition of various carbonic anhydrase isoforms, with K(I) values ranging from the nanomolar to micromolar scale . Additionally, N-(pyridin-2-yl)-3-(piperazin-1-yl)propanamides have shown potential antiallergic activity, with one compound exhibiting an IC50 comparable to that of oxatomide .
Relevant Case Studies
The inhibition of carbonic anhydrase isozymes by sulfonamide derivatives has been extensively studied, with some compounds showing promising results against human tumor cell lines . The antiallergic activity of related compounds has also been evaluated in vivo, providing a basis for the potential therapeutic applications of these molecules .
Wissenschaftliche Forschungsanwendungen
Medizinische Chemie und Wirkstoffdesign
Piperidinderivate, einschließlich der fraglichen Verbindung, dienen als wichtige Bausteine für die Wirkstoffentwicklung. Ihre sechsgliedrigen heterozyklischen Strukturen (mit einem Stickstoff- und fünf Kohlenstoffatomen) machen sie vielseitig einsetzbar für den Aufbau biologisch aktiver Moleküle . Forscher untersuchen verschiedene Synthesewege, um substituierte Piperidine, Spiropiperidine, kondensierte Piperidine und Piperidinone zu erzeugen. Diese Derivate finden Anwendung in über zwanzig Klassen von Pharmazeutika sowie in natürlichen Alkaloide. Das pharmakologische Potenzial der Verbindung rechtfertigt weitere Untersuchungen, insbesondere unter Berücksichtigung ihres Piperidin-Restes .
Antibakterielle Aktivität
Die Struktur der Verbindung deutet auf ein mögliches antimikrobielles Potenzial hin. Forscher haben ähnliche Piperidin-haltige Verbindungen auf ihre Wirkung gegen gramnegative Bakterien (wie E. coli), grampositive Bakterien (wie S. aureus) und Pilze (einschließlich C. albicans) untersucht . Die Untersuchung seiner antibakteriellen und antifungalen Aktivität könnte wertvolle Erkenntnisse liefern.
Onkologische Forschung
Angesichts der strukturellen Merkmale der Verbindung könnte diese Aktivität gegen bestimmte Kinasen oder Rezeptoren aufweisen. Beispielsweise wurden Derivate, die einen Piperidin-Rest enthalten, als duale Inhibitoren für klinisch relevante Ziele wie das anaplastische Lymphom-Kinase (ALK) und die c-ros-Onkogen-1-Kinase (ROS1) entwickelt . Weitere Untersuchungen könnten sein Potenzial in der Krebstherapie aufdecken.
Enzymhemmung
Die Sulfonamidgruppe der Verbindung deutet auf mögliche Wechselwirkungen mit Enzymen hin. Computergestützte Studien könnten ihre Bindungsaffinität zu bestimmten aktiven Zentren vorhersagen. Beispielsweise könnte die Untersuchung seiner Auswirkungen auf Oxidoreduktasen oder andere Enzyme therapeutische Anwendungen aufdecken .
Eigenschaften
IUPAC Name |
3-cyclohexyl-N-[4-(2-pyridin-3-ylpiperidin-1-yl)sulfonylphenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H33N3O3S/c29-25(16-11-20-7-2-1-3-8-20)27-22-12-14-23(15-13-22)32(30,31)28-18-5-4-10-24(28)21-9-6-17-26-19-21/h6,9,12-15,17,19-20,24H,1-5,7-8,10-11,16,18H2,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOQGHBZWFOKPSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCCC3C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H33N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-4-(pyrrolidine-1-sulfonyl)benzamide](/img/structure/B2539159.png)




![2-(3,4-dimethoxyphenyl)-7-({[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B2539170.png)



![1H-Pyrazolo[3,4-d]pyrimidin-4-amine, N-2-propen-1-yl-](/img/structure/B2539174.png)
![3-((5-((2,5-dimethylbenzyl)thio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2539176.png)
![4-[1-Hydroxy-2-(methylamino)ethyl]benzonitrile](/img/structure/B2539178.png)
![N-(2-ethylphenyl)-2-[2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide](/img/structure/B2539179.png)
